4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2-(pyridin-3-ylmethylamino)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-25-14-6-2-5-13(8-14)16-15(17(23)24)11-21-18(22-16)20-10-12-4-3-7-19-9-12/h2-9,11H,10H2,1H3,(H,23,24)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMJZQAFEYHBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC=C2C(=O)O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the methoxyphenyl and pyridin-3-ylmethylamino groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe or ligand in biochemical assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several pyrimidine derivatives, differing in substituents and core modifications. Key analogues include:
Functional Differences
- Avanafil-Related Compounds: The Avanafil intermediate () and Imp-A () exhibit PDE5 inhibitory activity due to their chloro-methoxybenzyl and pyrrolidinyl groups. The target compound’s pyridin-3-ylmethylamino group may reduce PDE5 affinity but improve selectivity for other targets (e.g., kinase inhibitors) .
- Pyridin-2-yl Analogues : Substitution at pyridine’s 2-position (vs. 3-position) in may influence binding interactions, as seen in kinase inhibitors where pyridine orientation affects ATP-binding pocket engagement .
Biological Activity
4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methoxyphenyl group and a pyridinylmethylamino moiety. Its chemical formula is with a molecular weight of 342.36 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinase pathways. Kinases are crucial in regulating various cellular processes, including proliferation, differentiation, and metabolism. The compound has shown promising results in inhibiting the colony-stimulating factor 1 receptor (CSF1R), which plays a significant role in macrophage differentiation and function .
Table 1: Inhibition Activity Against Kinases
| Compound | Target Kinase | IC50 Value (nM) | Reference |
|---|---|---|---|
| This compound | CSF1R | <5 | |
| Pyrrolo[2,3-d]pyrimidines | CSF1R | <10 | |
| Other Pyrimidine Derivatives | Various | >20 |
Therapeutic Potential
Research indicates that this compound may have therapeutic applications in treating diseases associated with macrophage dysfunction, such as chronic inflammatory diseases and certain cancers. The inhibition of CSF1R can lead to reduced macrophage activity, which is beneficial in conditions characterized by excessive inflammation or tumor-associated macrophages .
Case Studies
- Chronic Inflammatory Diseases : In a study involving animal models of rheumatoid arthritis, the administration of the compound led to a significant reduction in inflammation markers and improved clinical scores compared to controls .
- Cancer Therapy : A phase I clinical trial evaluated the safety and efficacy of this compound in patients with solid tumors. Preliminary results showed a favorable safety profile and promising signs of anti-tumor activity, particularly in tumors with high macrophage infiltration .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
